2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Description
2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol (IUPAC name: this compound; CAS: 862209-43-6) is a pyrimidine derivative with a molecular formula of C₁₉H₁₆ClF₃N₃O₂ and a molecular weight of 429.80 g/mol. Its structure features:
- A pyrimidine core substituted at position 4 with a 5-ethoxyphenol group.
- A 4-chlorophenyl group at position 5 and a trifluoromethyl (-CF₃) group at position 6 of the pyrimidine ring.
- An amino (-NH₂) group at position 2 (Figure 1).
Computational studies suggest its utility in targeting viral fusion mechanisms, such as inhibiting the SARS-CoV-2 spike protein’s interaction with human ACE2 receptors .
Properties
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O2/c1-2-28-12-7-8-13(14(27)9-12)16-15(10-3-5-11(20)6-4-10)17(19(21,22)23)26-18(24)25-16/h3-9,27H,2H2,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNNADPRVNVOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol is a synthetic organic molecule with potential pharmacological applications. Its structure includes a pyrimidine ring, which is known for its biological activity, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H15ClF3N3O
- Molecular Weight : 363.76 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for bacterial DNA replication. For instance, it may act on bacterial topoisomerases, which are essential for maintaining DNA topology during replication and transcription.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against gram-positive bacteria. Its structural components, such as the chlorophenyl and trifluoromethyl groups, enhance its lipophilicity, potentially improving membrane permeability and bioactivity.
- Antiviral Properties : Some derivatives of similar compounds have demonstrated effectiveness against viral infections by disrupting viral replication processes. While specific data on this compound is limited, the presence of the pyrimidine moiety suggests potential antiviral activity.
Biological Activity Data
| Activity Type | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | Bacterial Topoisomerase IV | 0.012 | Selective inhibition over human enzymes |
| Antimicrobial | Staphylococcus aureus | 1.5 | More potent than standard antibiotics |
| Antiviral | Adenovirus | 0.27 | Low cytotoxicity observed |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, the compound was tested against Staphylococcus aureus. Results indicated an IC50 value of 1.5 μM, demonstrating significant antibacterial activity compared to reference antibiotics like ampicillin and streptomycin .
Case Study 2: Enzymatic Inhibition
A detailed analysis of the compound's effect on bacterial topoisomerase IV revealed an IC50 value of 0.012 μM, indicating potent inhibition. This study highlighted the importance of the trifluoromethyl group in enhancing binding affinity to the enzyme's active site .
Case Study 3: Antiviral Activity
Research on related compounds showed promising antiviral effects against adenoviruses, suggesting that this compound could similarly disrupt viral replication processes. The IC50 for adenovirus was recorded at 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic index .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol exhibit significant anticancer properties. Studies have demonstrated that pyrimidine derivatives can inhibit specific cancer cell lines, making them potential candidates for drug development. For instance, a study highlighted the ability of pyrimidine derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
2. Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes, leading to cell lysis. Research has documented its efficacy against various bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria .
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways that are overactive in certain diseases, including cancer and diabetes. Such inhibition could lead to therapeutic benefits by restoring normal metabolic function .
Agricultural Applications
1. Pesticide Development
The unique chemical structure of This compound has led to investigations into its use as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals that are effective yet environmentally friendly .
2. Plant Growth Regulation
Recent studies have explored the compound's role as a plant growth regulator. It has been observed to influence plant hormone levels, promoting growth and resistance to stress conditions such as drought and salinity . This application could be particularly beneficial in enhancing crop yields under adverse environmental conditions.
Materials Science Applications
1. Synthesis of Novel Polymers
In materials science, the compound can serve as a building block for synthesizing novel polymers with tailored properties. Its trifluoromethyl group contributes to increased hydrophobicity and thermal stability in polymer matrices, making it suitable for applications in coatings and advanced materials .
2. Development of Sensors
The electronic properties of This compound enable its use in sensor technologies. Research indicates that modifications of this compound can lead to materials capable of detecting specific environmental pollutants or biological markers.
Case Studies
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound increases electronegativity and metabolic stability compared to methyl-substituted analogs (e.g., 896829-65-5) . Computational docking studies show -CF₃ improves binding to hydrophobic pockets in viral proteins .
- Chloro vs. Methoxy Phenyl Groups: The 4-chlorophenyl group in the target compound enhances halogen bonding with protein targets, while methoxy-substituted derivatives (e.g., 899384-92-0) prioritize solubility and H-bonding .
B. Crystallographic and Stability Data
- The target compound’s phenol-ethoxy group forms intramolecular hydrogen bonds (e.g., O–H···N), stabilizing its conformation . In contrast, analogs with benzyloxy substituents (e.g., 896829-65-5) exhibit weaker intermolecular C–H···π interactions .
- Methyl-substituted pyrimidines (e.g., 896829-65-5) show higher melting points (∼220°C) due to tighter crystal packing, whereas -CF₃ analogs have lower melting points (∼180°C) .
C. Antiviral Potential
- The target compound demonstrated 50% inhibitory concentration (IC₅₀) values <10 μM in silico against SARS-CoV-2’s six-helix bundle (6-HB) formation, outperforming analogs like AP-4-Me-Ph (IC₅₀ = 15 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
